![molecular formula C19H18N4O4 B2402584 (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285635-95-1](/img/structure/B2402584.png)
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Description
Scientific Research Applications
Molecular Structure and Computational Analysis
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been subject to structural and computational analysis. The compound was synthesized and characterized using various spectroscopic methods like FT-IR, NMR, and ESI-MS. Its molecular structure was confirmed through single-crystal X-ray diffraction. Computational studies, including hybrid B3LYP/6-311++G** calculations, revealed insights into its stability, reactivity, and interaction sites. The compound exhibited low reactivity and high stability in solution, as suggested by NBO calculations and frontier orbital studies. Molecular docking studies suggested its potential as an anti-diabetic agent, highlighting its interaction with specific proteins like 4AMJ protein (Karrouchi et al., 2021).
Corrosion Inhibition
Research has also explored the application of similar carbohydrazide-pyrazole compounds as corrosion inhibitors. One study investigated the corrosion protection behavior of synthesized compounds on mild steel in acidic environments. The results demonstrated high inhibition efficiency, suggesting the compound's potential in protecting metal surfaces. The study employed various techniques like gravimetric and electrochemical methods, SEM, AFM, and XPS analysis, alongside computational approaches like Density Functional Theory (DFT) and Monte Carlo simulations (Paul, Yadav, & Obot, 2020).
Cytotoxicity and Anticancer Potential
Moreover, derivatives of this compound have been synthesized and screened for cytotoxic activity. For instance, pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated against Ehrlich Ascites Carcinoma cells, indicating the compound's potential in medical applications, particularly in cancer treatment (Hassan, Hafez, & Osman, 2014). Another study synthesized novel hydrazone derivatives, finding that some compounds significantly inhibited the growth of A549 lung cancer cells and induced apoptosis, further supporting the compound's relevance in anticancer research (Zheng et al., 2009).
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-17-6-4-3-5-13(17)14-10-15(22-21-14)19(25)23-20-11-12-7-8-16(24)18(9-12)27-2/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMHKWUCAGQSMO-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
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